Puberanidine

Description

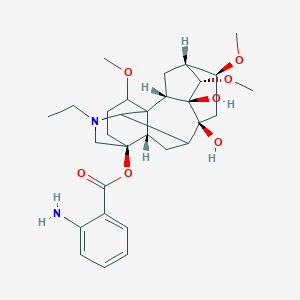

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,4S,5R,6S,8S,13S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N2O7/c1-5-32-15-27(39-26(33)16-8-6-7-9-19(16)31)11-10-23(37-3)29-21(27)13-18(24(29)32)28(34)14-20(36-2)17-12-22(29)30(28,35)25(17)38-4/h6-9,17-18,20-25,34-35H,5,10-15,31H2,1-4H3/t17-,18?,20+,21-,22+,23?,24?,25+,27-,28+,29?,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUODASNSRJNCP-BXUVZERWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CCC(C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911593 | |

| Record name | 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11033-64-0 | |

| Record name | 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Phytochemical Investigations of Puberanidine

Plant Sources and Chemotaxonomic Relevance for Puberanidine

The occurrence of this compound is confined to a narrow range of plant species, which provides valuable data for taxonomic classification.

Phytochemical studies have identified this compound as a constituent of certain species within the Aconitum genus. It was first isolated from the roots of Aconitum barbatum var. puberulum along with other new diterpenoid alkaloids like puberanine, puberaconitine, and puberaconitidine nih.govresearchgate.net. Subsequent research has also confirmed its presence in Aconitum orientale, a species found in Turkey. In one study of a pale purple-flowering variety of A. orientale, this compound was isolated alongside other norditerpenoid alkaloids, including septentriodine, lappaconitine (B608462), finaconitine, ranaconitine, and delstaphinine dergipark.org.tr. The consistent co-occurrence with other diterpenoid alkaloids highlights the complex chemical profile of these plants.

This compound belongs to the C18-diterpenoid alkaloid (DA) group. The distribution of these alkaloids is a key characteristic of the Delphineae tribe in the Ranunculaceae family, which primarily includes the genera Aconitum and Delphinium nih.govsemanticscholar.orgrsc.orgrsc.org.

Research indicates that C18-DAs are predominantly found in plants of the Aconitum genus, with a significantly lower frequency in Delphinium species nih.govsemanticscholar.orgrsc.orgrsc.org. Within the Aconitum genus, these compounds are most abundant in the subgenus Lycoctonum nih.govsemanticscholar.orgrsc.org. This specific distribution pattern gives C18-DAs significant chemotaxonomic value, allowing them to serve as molecular markers for the taxonomic classification of plants within this tribe, particularly for infrageneric divisions nih.govsemanticscholar.orgrsc.orgrsc.org. The presence of these alkaloids is considered a distinguishing feature that supports taxonomic groupings based on morphological characteristics nih.govsemanticscholar.org.

Table 1: Distribution of C18-Diterpenoid Alkaloids in Delphineae Tribe

| Genus | Subgenus/Group | Relative Abundance of C18-DAs | Chemotaxonomic Significance |

|---|---|---|---|

| Aconitum | Lycoctonum | High | Primary source of C18-DAs, useful marker for this subgenus. nih.govsemanticscholar.orgrsc.org |

| Aconitum | Aconitum | Low | Less frequent occurrence compared to Lycoctonum. nih.gov |

| Aconitum | Gymnaconitum | None Reported | Absence is a distinguishing chemotaxonomic feature. nih.gov |

| Delphinium | N/A | Low | Occur much less frequently than in Aconitum. nih.govsemanticscholar.orgrsc.org |

Advanced Chromatographic Techniques for this compound Isolation and Purification

The extraction and purification of this compound from its natural sources involve overcoming the challenge of separating it from a complex mixture of similar alkaloids.

The isolation of diterpenoid alkaloids like this compound from plants such as Aconitum species typically begins with the extraction of the plant material (often the roots) using solvents like ethanol mdpi.com. The resulting crude extract contains a multitude of compounds. To isolate individual alkaloids, various chromatographic techniques are employed.

Common methods include:

Column Chromatography: This is a fundamental technique used for the initial separation of the crude alkaloidal extract. Silica gel is a frequently used stationary phase, and a gradient of solvents is passed through the column to separate compounds based on their polarity magtechjournal.com.

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify the fractions containing the desired compounds. Visualization can be achieved using UV light or specific reagents like Dragendorff's reagent, which is used for detecting alkaloids scholarena.com.

pH-Zone-Refining Counter-Current Chromatography (CCC): This is a more advanced, liquid-liquid chromatography technique that has proven effective for separating alkaloids from Aconitum crude extracts. It avoids the use of solid adsorbents, which can cause irreversible adsorption and sample degradation. This method has been successfully used to isolate seven diterpenoid alkaloids from Aconitum coreanum with high purity and recovery, demonstrating its suitability for separating complex alkaloid mixtures mdpi.com.

Centrifugal Partition Chromatography (CPC): Similar to CCC, CPC is a liquid-liquid chromatographic technique that has been shown to be a method of choice for obtaining high-purity alkaloids from plant biomass in a single step nih.govresearchgate.net.

The final structural elucidation of the isolated compound is then performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) nih.govresearchgate.net.

Determining the quantity of specific alkaloids like this compound in biological samples (e.g., plasma, urine) is essential for pharmacokinetic and toxicological studies. While specific studies on the quantitative determination of this compound in biological fluids are not widely documented, established methods for analyzing other alkaloids in such matrices are applicable.

These analytical methods must be highly sensitive and selective to detect low concentrations and distinguish the analyte from endogenous matrix components.

Table 2: Potential Analytical Methods for Quantitative Determination

| Technique | Description | Detection Limit | Key Advantages |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. Often coupled with UV or electrochemical detection. nih.gov | Typically in the µg/L range. nih.gov | Widely available, robust, and reliable for routine analysis. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase, followed by detection with a mass spectrometer for high specificity. | Can detect very low levels (e.g., one adduct in 3.5 million nucleotides for benzidine). | High sensitivity and structural confirmation capabilities. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and specific detection of MS. A standard for biofluid analysis. purdue.edu | Can reach low ng/mL or even pg/mL levels. | High throughput, sensitivity, and specificity; suitable for non-volatile compounds. |

| Paper Spray Mass Spectrometry | A newer, rapid technique where a small volume of a biofluid sample on paper is subjected to a high voltage, creating ions that are analyzed by MS. | Limits of quantitation as low as several nanograms per milliliter have been achieved for nicotine alkaloids. purdue.edu | Minimal sample preparation, rapid analysis time, suitable for point-of-care testing. purdue.edu |

Biosynthetic Pathways and in Vivo Metabolism of Puberanidine

Elucidation of Norditerpenoid Alkaloid Biosynthesis Pathways

The biosynthesis of C19 and C18 norditerpenoid alkaloids (NDAs), a class to which Puberanidine belongs, is a complex process that begins with the precursor isopentenyl pyrophosphate (IPP). rsc.org IPP is generated through the mevalonate (B85504) and methylerythritol (MEP) pathways. rsc.org The journey from this basic building block to the complex hexacyclic structures of NDAs involves numerous enzymatic steps and intermediates, though several aspects of this pathway remain under investigation. researchgate.netrsc.org

The initial steps in NDA biosynthesis are relatively well-understood. Isopentenyl diphosphate (B83284) isomerase facilitates the conversion of IPP to its isomer, dimethylallyl pyrophosphate (DMAPP). rsc.org Subsequently, geranylgeranyl pyrophosphate synthase combines DMAPP with three units of IPP to form geranylgeranyl pyrophosphate (GGPP). rsc.org

From GGPP, the pathway proceeds through several key intermediates and enzymatic reactions:

ent-Copalyl Diphosphate (ent-CPP): GGPP is cyclized by ent-copalyl diphosphate synthase to produce ent-CPP. rsc.org

Diterpene Skeletons: ent-CPP serves as a crucial branch point. It can be further cyclized to form either ent-kaurane or ent-atisane, which are the foundational skeletons for the majority of C19 and C18 NDAs. rsc.orgnih.gov The conversion to ent-kaurene (B36324) is mediated by ent-kaurene synthase. rsc.org

Oxidation Steps: The diterpene skeletons undergo a series of oxidation reactions, primarily catalyzed by cytochrome P450 (CYP450) enzymes. nih.gov For instance, ent-kaurene oxidase (KO, a CYP701A family enzyme) converts ent-kaurene into ent-kaurenal. rsc.org Recent research has identified a pair of terpene synthases and three distinct CYPs as key players in the initial steps toward producing the atisinium intermediate in Delphinium grandiflorum and Aconitum plicatum. nih.gov

A summary of key identified enzymes and intermediates is presented below.

| Precursor/Intermediate | Enzyme(s) | Product |

| Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Geranylgeranyl Pyrophosphate Synthase | Geranylgeranyl Pyrophosphate (GGPP) |

| Geranylgeranyl Pyrophosphate (GGPP) | ent-Copalyl Diphosphate Synthase | ent-Copalyl Diphosphate (ent-CPP) |

| ent-Copalyl Diphosphate (ent-CPP) | ent-Kaurene Synthase | ent-Kaurene |

| ent-Kaurene | ent-Kaurene Oxidase (CYP701A) | ent-Kaurenal |

| Diterpene Skeletons (e.g., atisane, kaurane) | Cytochromes P450, Reductases | Diterpenoid Alkaloid Intermediates |

This table provides a simplified overview of the early stages of NDA biosynthesis.

Despite progress in identifying the entry points of NDA biosynthesis, significant gaps in knowledge, often referred to as "missing links," persist. researchgate.netrsc.org The structural complexity and vast diversity of NDAs suggest a highly intricate network of enzymatic modifications, many of which are yet to be characterized. researchgate.netmdpi.com While the initial formation of the C19 and C18 diterpene skeletons is understood, the precise sequence of enzymatic steps and the specific enzymes responsible for the later-stage modifications (such as complex oxygenation and rearrangement reactions) that lead to the final structures of alkaloids like this compound are largely unknown. researchgate.netnih.gov Research efforts are focused on using transcriptomics and co-expression analysis in NDA-producing plants like Aconitum and Delphinium to identify the candidate genes, particularly for cytochromes P450 and other modifying enzymes, that fill these biosynthetic gaps. nih.gov

In Vivo Metabolic Transformation Studies of this compound and Its Analogs

This compound is a naturally occurring analogue of the well-known norditerpenoid alkaloid, Lappaconitine (B608462). rsc.org Crucially, it is also a primary active metabolite of Lappaconitine, formed through biotransformation processes in vivo. rsc.org Understanding the metabolism of Lappaconitine is therefore essential to understanding the biological presence and activity of this compound.

The most significant metabolic pathway leading to the formation of this compound is the N-deacetylation of Lappaconitine. rsc.org this compound is chemically known as N-deacetyllappaconitine. rsc.orgresearchgate.net This conversion is a key step in the in vivo processing of Lappaconitine and is considered a natural detoxification response, although the resulting metabolite, this compound, retains biological activity. rsc.org

Beyond N-deacetylation, Lappaconitine undergoes several other metabolic transformations. These pathways often occur in combination, leading to a variety of metabolites. rsc.org

O-demethylation: The removal of methyl groups from methoxy (B1213986) substituents on the alkaloid skeleton. rsc.org

Hydroxylation: The addition of a hydroxyl group to the molecule. rsc.org

N-deethylation: The removal of the N-ethyl group, though this is a less common pathway for Lappaconitine. rsc.org

Hydrolysis: Cleavage of ester bonds. rsc.org

Studies have identified specific metabolites such as 16-O-demethyl-deacetyllappaconitine and 5′-OH-lappaconitine as major products in rats, indicating that N-deacetylation is often followed by other modifications. rsc.org

| Parent Compound | Metabolic Process | Major Metabolite(s) |

| Lappaconitine | N-deacetylation | This compound (N-deacetyllappaconitine) |

| Lappaconitine | O-demethylation, Hydroxylation, N-deacetylation | 16-O-demethyl-deacetyllappaconitine, 5′-OH-lappaconitine |

| Lappaconitine | O-demethylation | 1-O-demethyl-lappaconitine, 14-O-demethyl-lappaconitine, 16-O-demethyl-lappaconitine |

This table highlights the primary metabolic transformations of Lappaconitine.

The metabolism of Lappaconitine and its analogs has been investigated in various biological systems, revealing species-specific differences. rsc.org In vivo studies in rats and rabbits have shown that the primary metabolic pathways include N-deacetylation, O-demethylation, and hydroxylation. rsc.org One study noted that while the metabolic profile was generally similar between rats and rabbits, fewer metabolites were observed in rats. rsc.org

In vitro studies using liver microsomes provide a more direct comparison of metabolic capacity. A study comparing human liver microsomes (HLM) and rat liver microsomes (RLM) found that N-deacetylation, hydroxylation, and O-demethylation were the main metabolic pathways in both. rsc.org However, the metabolism in HLM was more extensive, generating a greater number of metabolites than in RLM. rsc.org In rats, N-deacetylation, O-demethylation, and hydroxylation are the principal metabolic routes. researchgate.net The concentration of Lappaconitine decreases over time, corresponding with an increase in this compound (N-deacetyllappaconitine) due to N-deacetylation. rsc.org Subsequently, as this compound levels decrease, metabolites like 14-O-demethyl- and 16-O-demethyl-deacetyllappaconitine increase. rsc.org

| Animal Model/System | Key Metabolic Pathways Observed | Notes |

| Rats | N-deacetylation, O-demethylation, Hydroxylation | 16-O-demethyl-deacetyllappaconitine and 5′-OH-lappaconitine are major metabolites. rsc.org |

| Rabbits | Oxidation (Hydroxylation), O-demethylation, N-deethylation | Metabolic profile is similar to rats, but with more metabolites detected. rsc.org |

| Human Liver Microsomes (HLM) | N-deacetylation, Hydroxylation, O-demethylation | Generates more metabolites compared to RLM. rsc.org |

| Rat Liver Microsomes (RLM) | N-deacetylation, Hydroxylation, O-demethylation | Metabolism is less extensive than in HLM. rsc.org |

This table summarizes the comparative metabolism of Lappaconitine in different models.

The biotransformation of norditerpenoid alkaloids is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are monooxygenases crucial for the metabolism of xenobiotics. rsc.orgwikipedia.orgmdpi.com Studies on Aconitum alkaloids have implicated several specific CYP isoforms in their metabolism. rsc.org

For alkaloids structurally related to this compound and Lappaconitine, the following CYP enzymes have been identified as key contributors:

CYP3A and CYP2C: These isoforms are involved in mediating all major pathways, including hydroxylation, demethylation, N-deethylation, and deacetylation. rsc.org

CYP2D: This enzyme also contributes to hydroxylation and N-deethylation reactions. rsc.org

CYP2E1: This isoform is involved in demethylation and N-deethylation processes. rsc.org

These enzyme systems are responsible for the primary metabolic conversions, such as the N-deacetylation of Lappaconitine to this compound and the subsequent O-demethylation and hydroxylation of both the parent compound and its metabolites. rsc.org The involvement of multiple CYP isoforms highlights the complex and overlapping nature of xenobiotic metabolism. nih.gov

Influence of Administration Routes on Metabolic Fate in Animal Studies

The route of administration plays a pivotal role in determining the metabolic journey of a compound through the body. For alkaloids related to this compound, such as its parent compound Lappaconitine, the chosen route can significantly alter metabolic outcomes by influencing the extent of first-pass metabolism in the liver.

When a compound is administered intravenously (i.v.) or intramuscularly (i.m.), it enters the systemic circulation directly, bypassing the initial passage through the liver. researchgate.net This leads to a higher concentration of the parent drug in the bloodstream and a different metabolite profile compared to oral administration, which subjects the compound to extensive first-pass metabolism in the liver. researchgate.net Studies on Lappaconitine, from which this compound is derived via N-deacetylation, have shown that i.m. administration results in a high ratio of the parent compound compared to its metabolites. researchgate.net This is because the drug largely avoids the metabolic machinery of the liver initially. researchgate.net Consequently, when studying the metabolic fate of this compound itself or its formation from a parent compound, the administration route is a critical experimental variable that dictates the observed pharmacokinetic and metabolic profiles in animal models. creative-bioarray.com

In Vitro Metabolism Studies Using Cellular and Subcellular Systems

To elucidate the specific metabolic pathways of xenobiotics, researchers utilize various in vitro systems that replicate the metabolic environment of the liver. These systems include subcellular fractions like microsomes and S9 fractions, as well as cellular models like hepatocytes.

Microsomal and S9 Fraction Studies for Phase I and Phase II Metabolism

Microsomal and S9 fractions are staples in metabolic research. wikipedia.org Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450) oxidases. wikipedia.org The S9 fraction is a supernatant obtained from liver homogenate that contains both microsomes and the cytosolic fraction. wikipedia.org This means the S9 fraction contains enzymes for both Phase I (e.g., CYPs) and Phase II (e.g., transferases) metabolism, offering a more comprehensive, though often less rapid, view of metabolic pathways compared to microsomes alone. creative-bioarray.comwikipedia.org

Studies on Lappaconitine, the parent compound of this compound, have utilized both human liver microsomes (HLM) and rat liver microsomes (RLM) to investigate its metabolism. rsc.org These studies have conclusively identified N-deacetylation as a primary metabolic pathway, which results in the formation of this compound (also known as N-deacetyllappaconitine). rsc.org As the concentration of Lappaconitine decreases over time in these in vitro systems, the concentration of this compound correspondingly increases. rsc.org

Further investigation into the metabolism of this compound itself has shown that it undergoes subsequent metabolic transformations. The main pathways identified are O-demethylation and hydroxylation. rsc.org Specifically, 14-O-demethyl- and 16-O-demethyl-deacetyllappaconitine have been identified as metabolites of this compound. rsc.org The enzymes responsible for the metabolism of related alkaloids include CYP3A4/5, CYP2D6, and CYP2C9. rsc.org

Table 1: Summary of In Vitro Metabolic Pathways for Lappaconitine and this compound

| Parent Compound | Metabolic Reaction | Metabolite | Enzyme System |

|---|---|---|---|

| Lappaconitine | N-deacetylation | This compound (N-deacetyllappaconitine) | HLM, RLM |

| Lappaconitine | Hydroxylation | Hydroxylated Lappaconitine | HLM, RLM |

| Lappaconitine | O-demethylation | O-demethylated Lappaconitine | HLM, RLM |

| This compound | O-demethylation | 14-O-demethyl-deacetyllappaconitine | HLM, RLM |

| This compound | O-demethylation | 16-O-demethyl-deacetyllappaconitine | HLM, RLM |

Hepatocyte-Based Assays for Predicting In Vivo Metabolism

Hepatocytes, or liver cells, are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes and cofactors within an intact cellular structure. creative-bioarray.comnih.gov This allows for the investigation of the interplay between Phase I and Phase II metabolism, as well as the role of transporters, which is not possible with subcellular fractions alone. ebi.ac.uk Assays using cultured hepatocytes, often in a "sandwich" configuration that allows for the study of biliary excretion, provide a more holistic and physiologically relevant model to predict a compound's in vivo metabolic fate. ebi.ac.uk

In the context of this compound, hepatocyte-based assays would be employed to confirm the metabolic pathways observed in microsomal studies and to identify any additional metabolites formed through pathways not active in subcellular fractions. nih.gov For example, studies on the alkaloid piperine (B192125) in mouse, rat, dog, and human hepatocytes identified multiple metabolic pathways, including oxidation, hydroxylation, and glucuronidation, and revealed species-specific differences in the major metabolic routes. nih.gov Such comparative studies are crucial for extrapolating animal data to humans. nih.gov While specific data from hepatocyte assays focused solely on this compound are limited, the methodology provides a powerful tool to predict its hepatic clearance, metabolite profile, and potential for drug-drug interactions in a highly biorelevant system. nih.govebi.ac.uk

Chemical Synthesis, Semisynthesis, and Derivatization Strategies for Puberanidine Analogs

Strategies for the Total Synthesis of Complex Norditerpenoid Alkaloids

The total synthesis of complex norditerpenoid alkaloids like Puberanidine is a testament to the ingenuity of modern organic chemistry. These endeavors often require the development of novel synthetic methodologies and the orchestration of numerous intricate steps. Common strategies involve the construction of the complex polycyclic core through a series of cycloadditions, radical cyclizations, and fragment couplings. thieme-connect.commdpi.comthieme-connect.comresearchgate.netnih.govresearchgate.netacs.orgchemrxiv.orgresearchgate.netu-tokyo.ac.jp

One prominent approach involves the use of Diels-Alder reactions to assemble key carbocyclic rings of the alkaloid scaffold. thieme-connect.commdpi.comthieme-connect.comresearchgate.netnih.govresearchgate.net For instance, the synthesis of related alkaloids has utilized intramolecular Diels-Alder reactions to construct the AEF ring systems. thieme-connect.com Another powerful tool is radical cyclization, which has been employed to forge crucial carbon-carbon bonds within the hexacyclic core. nih.govacs.org

Fragment coupling strategies have also emerged as a powerful paradigm for the synthesis of these complex molecules. acs.orgchemrxiv.org These approaches involve the synthesis of two or more advanced fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This modularity allows for greater flexibility and convergence.

The table below summarizes some of the key reactions and strategies employed in the total synthesis of norditerpenoid alkaloids.

| Reaction Type | Description | Relevance to Norditerpenoid Alkaloid Synthesis |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction that forms a six-membered ring. | Used to construct the core carbocyclic rings of the alkaloid scaffold. thieme-connect.commdpi.comthieme-connect.comresearchgate.netnih.govresearchgate.net |

| Radical Cyclization | A reaction involving a radical intermediate that leads to the formation of a cyclic compound. | Employed for the formation of key C-C bonds within the complex polycyclic system. nih.govacs.org |

| Fragment Coupling | A strategy where complex molecular fragments are synthesized separately and then joined. | Enables a more convergent and flexible approach to the total synthesis. acs.orgchemrxiv.org |

| Wagner-Meerwein Rearrangement | A carbocation-mediated 1,2-rearrangement of the carbon skeleton. | Utilized in the synthesis of some alkaloids to transform one skeleton into another. mdpi.com |

Semisynthesis Routes to this compound from Related Alkaloids (e.g., Lappaconitine)

Given the significant challenges associated with the total synthesis of this compound, semisynthesis from more abundant, structurally related natural products presents a more practical and efficient alternative for obtaining this compound and its derivatives. Lappaconitine (B608462), a closely related C18-diterpenoid alkaloid, serves as a common starting material for the semisynthesis of this compound (N-deacetyllappaconitine). rsc.org

The most direct route to this compound from lappaconitine involves the selective hydrolysis of the N-acetyl group. This transformation is typically achieved through acid-catalyzed hydrolysis. aurorabiomed.comsibran.ru This straightforward deacetylation provides access to the primary amine functionality in this compound, which is a key handle for further derivatization.

The metabolic conversion of lappaconitine to this compound in vivo also highlights the feasibility of this transformation. rsc.org Studies have shown that N-deacetylation is a major metabolic pathway for lappaconitine. rsc.org

Rational Design and Synthesis of Novel this compound Derivatives and Congeners

The development of novel this compound derivatives is driven by the desire to improve its pharmacological profile, particularly to reduce its toxicity while retaining or enhancing its analgesic properties. aurorabiomed.combohrium.com This involves the rational design of new analogs based on an understanding of the structure-activity relationships of lappaconitine-type alkaloids. Modifications are often focused on the C4 position, where the acetamidobenzoate side chain is located in lappaconitine. aurorabiomed.com

The synthesis of these new derivatives typically starts from this compound (N-deacetyllappaconitine), which is obtained via the semisynthetic route described above. The primary amine of this compound can then be functionalized through various reactions, such as amidation or sulfonamidation, with a diverse range of acyl chlorides or sulfonyl chlorides. aurorabiomed.com This approach allows for the systematic exploration of different substituents at this position to probe their effect on biological activity.

The piperidine (B6355638) ring is a fundamental structural motif in this compound and a vast number of other biologically active alkaloids and pharmaceuticals. researchgate.netoup.comnews-medical.netdntb.gov.uaunimi.itresearchgate.netresearchgate.net The development of modular and efficient synthetic methods for constructing substituted piperidines is therefore of great importance.

Recent advances in synthetic methodology have provided powerful tools for the stereoselective synthesis of piperidine derivatives. One-pot cascade reactions have been developed that allow for the rapid assembly of highly functionalized piperidine rings from simple starting materials. researchgate.net These methods often involve a sequence of reactions, such as Michael additions and cyclizations, that proceed in a single reaction vessel, thereby increasing efficiency and reducing waste.

Another innovative approach combines biocatalytic C-H oxidation with radical cross-coupling to create complex piperidines. news-medical.net This two-step process allows for the selective functionalization of the piperidine ring, providing a versatile platform for the synthesis of diverse derivatives. The modular nature of these synthetic strategies is particularly valuable for creating libraries of compounds for drug discovery. oup.comnews-medical.net

The complex three-dimensional structure of this compound, with its numerous stereocenters, makes its stereoselective synthesis a significant challenge. Achieving control over the relative and absolute stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities.

While the total synthesis of this compound itself has not been extensively reported, strategies employed in the synthesis of other norditerpenoid alkaloids provide valuable insights. nih.govnih.govbc.edu Asymmetric catalysis is a cornerstone of modern stereoselective synthesis. For example, the enantioselective total synthesis of nigelladine A, another norditerpenoid alkaloid, was achieved using an asymmetric allylic alkylation to construct a key quaternary stereocenter. nih.govbc.edu

Furthermore, chemo-enzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer powerful solutions for controlling stereochemistry. Engineered enzymes can be used to perform highly regio- and stereoselective transformations that are difficult to achieve with traditional chemical methods. nih.govnih.govbc.edu

Chemo-enzymatic and biocatalytic methods are increasingly being recognized for their potential to enable the efficient and selective synthesis of complex natural products and their derivatives. nih.govnih.govwhiterose.ac.ukresearchgate.netacs.orgacib.atrsc.orgbeilstein-journals.orgnih.govmdpi.comacs.orgnih.govresearchgate.netnih.govresearchgate.netnih.gov These approaches leverage the remarkable selectivity of enzymes to perform challenging chemical transformations with high precision.

In the context of norditerpenoid alkaloid synthesis, engineered cytochrome P450 enzymes have been successfully employed for the late-stage C-H oxidation of advanced intermediates. nih.govnih.govbc.edumdpi.comnih.govresearchgate.netresearchgate.net This allows for the introduction of oxygen functionality at specific positions that would be difficult to target using conventional chemical reagents. This strategy was instrumental in the enantioselective total synthesis of nigelladine A. nih.govnih.govbc.edu

Enzymes such as Pictet-Spenglerases are also being explored for their ability to catalyze the formation of key C-C bonds in alkaloid skeletons in a stereoselective manner. whiterose.ac.ukresearchgate.net The integration of these biocatalytic steps into synthetic routes can significantly streamline the synthesis of complex alkaloids and provide access to novel derivatives. acib.atbeilstein-journals.orgacs.org

Modern catalytic methods play a pivotal role in the synthesis and functionalization of complex molecules like this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for the formation of carbon-carbon bonds, enabling the connection of different molecular fragments. slideshare.net

The development of novel catalytic systems continues to expand the synthetic chemist's toolbox. For instance, nickel-catalyzed radical cross-coupling has been used in a modular approach to synthesize complex piperidines. news-medical.net These advanced catalytic methods often offer high efficiency, selectivity, and functional group tolerance, making them well-suited for the late-stage functionalization of complex natural product scaffolds.

The table below highlights some of the advanced catalytic methods relevant to the synthesis of this compound and its analogs.

| Catalytic Method | Description | Application in Alkaloid Synthesis |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Sonogashira that form C-C bonds. | Used for fragment coupling and the introduction of various substituents. slideshare.net |

| Nickel-Catalyzed Radical Cross-Coupling | A method for forming C-C bonds via radical intermediates. | Employed in the modular synthesis of piperidine-containing scaffolds. news-medical.net |

| Biocatalytic C-H Oxidation | The use of enzymes (e.g., P450s) to selectively oxidize C-H bonds. | Enables late-stage functionalization of complex intermediates with high regio- and stereoselectivity. nih.govnih.govbc.edumdpi.comnih.govresearchgate.netresearchgate.net |

| Enzymatic C-C Bond Formation | The use of enzymes like Pictet-Spenglerases to form C-C bonds. | Provides stereoselective routes to key alkaloid skeletons. whiterose.ac.ukresearchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Elements for Puberanidine and Lappaconitine-Type Alkaloids

The biological activities of this compound and other lappaconitine-type alkaloids are intricately linked to their complex molecular architecture. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural motifs, or pharmacophoric elements, that govern their therapeutic effects, particularly their analgesic and antiarrhythmic properties.

The nitrogen atom within the diterpenoid skeleton, typically an N-ethylpiperidine moiety, plays a crucial role in the biological activity of these alkaloids. rsc.org For many lappaconitine-type alkaloids, the presence of a tertiary amine is a significant feature. rsc.orgsemanticscholar.org For instance, in the context of analgesic activity, a tertiary amine in ring A is considered an important structural feature. jst.go.jp This tertiary amine is a key part of the heterocyclic system that contributes to the molecule's ability to interact with biological targets. researchgate.net

The type, number, and position of oxygenated substituents on the alkaloid scaffold are critical determinants of their biological effects. rsc.orgsemanticscholar.org These substituents include methoxyl (-OCH₃), hydroxyl (-OH), and various ester groups. rsc.org

Methoxyl Groups: These are commonly found at positions C-1, C-6, C-14, and C-16. rsc.orgnih.gov The methoxyl groups at C-1, C-14, and C-16, in particular, are considered important for the antiarrhythmic action of C₁₈-diterpenoid alkaloids. rsc.org Almost all lappaconitine-type alkaloids possess a β-oriented methoxyl group at C-16. rsc.orgnih.gov The methoxyl groups at C-1 and C-14 are typically in the α-orientation. rsc.orgnih.gov The presence and orientation of these groups contribute significantly to the molecule's interaction with its biological targets. nih.govcsic.esnih.gov

Hydroxyl Groups: Hydroxyl groups are frequently located at positions C-1, C-4, C-8, and C-14, and can be esterified. rsc.org A hydroxyl group at C-8 is considered important for antiarrhythmic activity. rsc.org The reactivity of hydroxyl groups makes them key sites for metabolic transformations and for synthetic modifications aimed at altering the compound's properties. wikipedia.orgbritannica.comlibretexts.org

Amino/Anthranoyl Groups: An anthranoyl group (an amino-substituted benzoyl group) or a related amino group at the C-18 position is a crucial feature for the antiarrhythmic activity of these alkaloids. rsc.org The anthranoyl group is also significant for other biological activities, such as antifeedant effects in certain insects. rsc.orgnih.gov The nitrogen atom on the anthranoyl moiety of N-deacetyllappaconitine (this compound) has been a target for modification, leading to changes in analgesic activity and toxicity. nih.govsemanticscholar.org

The following table summarizes the key oxygenated substituents and their typical locations in lappaconitine-type alkaloids:

| Substituent | Common Positions | Importance |

|---|---|---|

| Methoxyl (-OCH₃) | C-1, C-6, C-14, C-16 | Antiarrhythmic activity rsc.org |

| Hydroxyl (-OH) | C-1, C-4, C-8, C-14 | Antiarrhythmic activity (at C-8) rsc.org |

The analgesic and antiarrhythmic effects of this compound and related alkaloids arise from a specific combination of structural features that allow them to interact with ion channels and other biological targets. cvpharmacology.commdpi.comwikipedia.org

For Analgesic Activity: Several structural elements are considered essential for the analgesic properties of C₁₉-diterpenoid alkaloids, which share a core structure with the C₁₈-lappaconitine type. These include:

A tertiary amine in ring A. jst.go.jp

An acetoxyl or ethoxyl group at C-8. jst.go.jp

An aromatic ester at C-14. jst.go.jp

A saturated ring D. jst.go.jp

For Antiarrhythmic Activity: The antiarrhythmic properties are also highly dependent on specific structural motifs. Key features include:

The presence of an amino or anthranoyl group at the C-18 position. rsc.org

Methoxyl groups at C-1, C-14, and C-16. rsc.orgsemanticscholar.org

A hydroxyl group at C-8. rsc.orgsemanticscholar.org

Lappaconitine's antiarrhythmic effect is attributed to its ability to block voltage-gated sodium channels (VSSCs), particularly the cardiac sodium channel Naᵥ1.5. rsc.orgresearchgate.netnih.gov this compound shares these antiarrhythmic properties. rsc.org The presence of an aromatic ring at the C-4 position has been found to decrease the toxicity of these alkaloids. nih.govsemanticscholar.org

The following table outlines the essential structural features for the primary biological activities of lappaconitine-type alkaloids:

| Activity | Essential Structural Features |

|---|---|

| Analgesic | Tertiary amine in ring A, ester group at C-8, aromatic ester at C-14, saturated ring D. jst.go.jp |

| Antiarrhythmic | Amino or anthranoyl group at C-18, methoxyl groups at C-1, C-14, & C-16, hydroxyl group at C-8. rsc.orgsemanticscholar.org |

Rational Design of this compound-Based Scaffolds for Targeted Biological Functions

The well-defined structure-activity relationships of this compound and its parent compound, lappaconitine (B608462), provide a solid foundation for the rational design of new derivatives with improved therapeutic profiles. By strategically modifying the core scaffold, researchers aim to enhance desired pharmacological activities while reducing toxicity.

The primary goals in designing new this compound-based analogues are often to increase analgesic efficacy and/or antiarrhythmic potency while minimizing adverse effects. Key design principles include:

Modification of the C-4 Position: The anthranilic acid substituent at the C-4 position is a prime target for modification. nih.govsemanticscholar.org Introducing different side chains at this position can significantly alter the analgesic activity and toxicity. aurorabiomed.combohrium.com For example, creating hybrids of lappaconitine with other pharmacologically active motifs like 1,5-benzodiazepine or pyrimidine (B1678525) at this position has yielded compounds with notable analgesic activity. nih.govsemanticscholar.orgnih.govnih.gov

Targeting the Nitrogen Atoms: Modification of the nitrogen atom on the anthranilic acid moiety of this compound (N-deacetyllappaconitine) can lead to changes in analgesic activity and toxicity. nih.govsemanticscholar.org

Molecular Hybridization: A common strategy involves combining the this compound or lappaconitine scaffold with other known pharmacophores. This approach aims to create hybrid molecules that integrate the beneficial properties of both parent structures. This has been explored with pyrimidine and 1,5-benzodiazepine moieties. nih.govsemanticscholar.orgnih.gov

The N-ethylpiperidine ring system is a characteristic feature of this compound and related alkaloids and is crucial for their biological activity. rsc.org While less commonly modified than the peripheral substituents, alterations to this moiety can have profound effects.

N-Substituent Modification: The N-ethyl group is important for activity. The synthesis of a series of lappaconitine derivatives with various N-acyl substituents on the N-20 position has been reported in the context of anti-inflammatory activity. nih.gov

Piperidine (B6355638) Ring Analogues: The piperidine ring itself is a versatile scaffold in medicinal chemistry and is used as a basis for creating new drug-like substances with local anesthetic and antiarrhythmic activities. nih.govnih.gov While direct modifications to the piperidine ring of this compound are less documented, the principles from broader piperidine chemistry could be applied. For example, introducing substituents on the piperidine ring could alter the molecule's conformation and its interaction with ion channels.

The following table summarizes some of the design strategies and their outcomes for this compound and lappaconitine derivatives:

| Modification Strategy | Target Location | Desired Outcome | Example Result |

|---|---|---|---|

| Side Chain Modification | C-4 acetamidobenzoate | Reduce toxicity, maintain analgesia | Creation of amide and sulfonamide derivatives with significantly reduced toxicity. aurorabiomed.combohrium.com |

| Molecular Hybridization | C-4 position | Enhance analgesic activity | Lappaconitine-1,5-benzodiazepine hybrids showed outstanding analgesic activity. nih.govsemanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in medicinal chemistry for predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules. wikipedia.org For this compound and its analogs, which belong to the class of norditerpenoid alkaloids (NDAs), QSAR studies are particularly valuable for understanding the structural features that govern their biological activities. rsc.org

Research into the QSAR of NDAs, including analogs of this compound, has focused on differentiating between drug-like and toxic properties. rsc.org These studies utilize a variety of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. By correlating these descriptors with biological data, a predictive model can be constructed.

A notable approach in the QSAR modeling of NDAs involves the use of "drug-likeness" descriptors. rsc.org These descriptors help in classifying compounds as either potential therapeutic agents or as poisons. For a large set of 95 NDAs, which included compounds structurally related to this compound, QSAR models were developed to understand their mode of toxic action. rsc.org The findings from these studies revealed that molecular size descriptors are among the most critical factors influencing the toxicity of these alkaloids. rsc.org Specifically, descriptors such as molecular weight (MW) and Ghose-Grippen molar refractivity (MR) were identified as having a significant correlation with the toxic mode of action. rsc.org

The general form of a QSAR model can be expressed as:

Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

Where the activity is the biological endpoint of interest (e.g., toxicity, receptor binding affinity) and the descriptors are the calculated physicochemical or structural properties of the molecules.

While specific QSAR models exclusively for this compound analogs are not extensively detailed in publicly available literature, the principles derived from studies on the broader class of NDAs provide a solid foundation. For instance, the development of a predictive QSAR model for a series of this compound analogs would involve the steps outlined in the table below.

Hypothetical QSAR Development Workflow for this compound Analogs

| Step | Description |

| 1. Data Set Selection | A series of this compound analogs with experimentally determined biological activity (e.g., toxicity, antiarrhythmic activity) would be compiled. |

| 2. Molecular Descriptor Calculation | For each analog, a wide range of molecular descriptors would be calculated. These could include constitutional descriptors (e.g., molecular weight), topological descriptors, geometric descriptors, and quantum-chemical descriptors. |

| 3. Model Development | Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be used to build the QSAR model. nih.govchemmethod.com |

| 4. Model Validation | The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov |

The insights gained from such QSAR models can guide the synthetic modification of the this compound scaffold to optimize its therapeutic properties while minimizing toxicity. For example, by understanding the relationship between molecular size and toxicity, chemists can design new analogs with a more favorable safety profile. rsc.org

Illustrative Data for a QSAR Study on Norditerpenoid Alkaloids

The following table provides an example of the type of data that would be used in a QSAR study of norditerpenoid alkaloids, including this compound and its parent compound, Lappaconitine. The biological activity is represented here as pLD50 (the negative logarithm of the median lethal dose), and the descriptors are molecular weight and molar refractivity, which have been identified as significant in toxicity studies of this class of compounds. rsc.org

| Compound | Biological Activity (pLD50) | Molecular Weight ( g/mol ) | Molar Refractivity |

| Lappaconitine | 4.93 | 584.7 | 158.3 |

| This compound | 4.44 | 542.7 | 148.1 |

| Analog A | 4.75 | 560.7 | 152.5 |

| Analog B | 4.20 | 598.8 | 163.7 |

| Analog C | 5.10 | 530.6 | 143.9 |

Note: The data for Analogs A, B, and C are hypothetical and for illustrative purposes only to demonstrate the structure of a QSAR data table.

This structured approach to understanding the relationship between chemical structure and biological activity is a cornerstone of modern drug design and is highly applicable to the study of complex natural products like this compound.

Mechanistic Investigations of Puberanidine S Biological Activity

Molecular Mechanisms of Action: Target Identification and Engagement

The elucidation of a compound's molecular mechanism of action is fundamental to understanding its therapeutic potential and for guiding further drug development. This process involves identifying the specific biomolecules—such as enzymes, receptors, transporters, or ion channels—that the compound interacts with to elicit a biological response.

In silico or computational methods serve as a crucial first step in identifying potential protein targets for a bioactive compound. clinmedkaz.org These approaches use the chemical structure of a ligand to predict its binding affinity to a wide array of known protein structures, thereby narrowing the field for experimental validation. clinmedkaz.orgjapsonline.com Techniques such as molecular docking simulate the interaction between the ligand and a protein's binding site, providing insights into potential biological activity. japsonline.comnih.gov

While specific in silico target prediction studies for puberanidine are not detailed in the available literature, its status as a primary metabolite of lappaconitine (B608462) allows for informed hypotheses. rsc.org Lappaconitine is a known voltage-gated sodium channel (VSSC) blocker. rsc.orgresearchgate.net Furthermore, its analgesic properties have been associated with a reduction in the expression and sensitization of P2X₃ receptors in dorsal root ganglion neurons. rsc.org Given that this compound is the N-deacetyl metabolite of lappaconitine and demonstrates similar biological activities, it is highly probable that it engages with a comparable set of protein targets. rsc.org Computational analysis of piperidine (B6355638) derivatives, a structural class related to this compound, indicates a high probability of interaction with targets such as enzymes (proteases, kinases), G-protein-coupled receptors, and voltage-gated ion channels. clinmedkaz.org

Table 1: Potential Protein Target Classes for this compound Based on Related Compounds This table is illustrative and based on general predictions for related chemical structures and the known targets of its parent compound.

| Target Class | Specific Examples | Potential Role in Activity |

| Voltage-Gated Ion Channels | Sodium Channels (Nav), Calcium Channels (Cav), Potassium Channels (Kv) | Antiarrhythmic, Analgesic |

| Ligand-Gated Ion Channels | P2X Receptors | Analgesic, Anti-inflammatory |

| G-Protein Coupled Receptors (GPCRs) | Opioid, Adrenergic, or Serotonergic Receptors | Analgesic, Neuromodulatory |

| Enzymes | Cyclooxygenases (COX), Kinases | Anti-inflammatory, Modulation of Signaling |

| Transporters | Neurotransmitter Transporters | Neuromodulatory |

Following in silico prediction, experimental target deconvolution is necessary to confirm and identify molecular targets. researchgate.net This process is critical for compounds discovered through phenotypic screening, where the mechanism of action is initially unknown. researchgate.netdrughunter.com Cell-free and affinity-based proteomics strategies are powerful tools for this purpose. evotec.com

Commonly employed methods include:

Affinity Chromatography: A compound of interest is immobilized on a solid support to "pull down" its binding partners from a cell lysate. evotec.com

Photoaffinity Labeling (PAL): A photo-reactive group on the compound allows for covalent cross-linking to its target upon UV light exposure, enabling subsequent identification. researchgate.net

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding in cell lysates or intact cells. researchgate.netbiognosys.com

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with active sites of specific enzyme families to profile target engagement. researchgate.net

While direct target deconvolution studies for this compound are not extensively documented, cell-free systems have been instrumental in understanding its metabolic generation. rsc.org Studies using human liver microsomes (HLMs) have demonstrated that N-deacetylation is a key metabolic pathway for lappaconitine, leading to the formation of this compound. rsc.org These microsomal studies are a form of cell-free investigation that provides crucial information about the biotransformation of the parent compound into its active metabolite. rsc.org

Understanding the physical interaction between a ligand and its protein target is essential for rational drug design. nih.gov This involves studying the binding kinetics (the rates of association and dissociation, kon and koff) and thermodynamics (the forces driving the binding event). nih.gov High-affinity binding is often characterized by a fast binding rate and a slow dissociation rate. nih.gov Biophysical techniques such as solution-state NMR spectroscopy, X-ray crystallography, and surface plasmon resonance (SPR) are used to characterize these interactions in detail. nih.govuni-leipzig.de

For this compound, structural characteristics influence its protein interactions. As a monoester, this compound, along with its parent compound lappaconitine, is less lipophilic than other Aconitum alkaloids like aconitine. rsc.org This structural difference is believed to result in a reduced probability of binding to the neurotoxin receptor site 2 within the transmembrane region of sodium channels, which may contribute to its lower toxicity compared to aconitine. rsc.org The conformation of the alkaloid's core ring structure is also critical; for C18-diterpenoid alkaloids, the presence of specific substituents can stabilize certain conformations, which in turn affects how the molecule fits into a protein's binding pocket. semanticscholar.orgnih.gov

Cellular Mechanisms of Action: Effects on Biological Processes

Investigating a compound's effects at the cellular level provides insight into the biological processes it modulates, linking molecular target engagement to a physiological outcome. This involves using various cell lines and assays to observe changes in cell health, function, and signaling pathways. researchgate.net

A standard approach in preclinical drug discovery is to screen compounds against a panel of diverse cell lines, including both cancerous and normal (non-cancerous) cells, to determine their cytotoxic and antiproliferative profiles. nih.govmdpi.com A variety of cellular assays are available to quantify these effects. xenometrix.ch

MTT and XTT Assays: These are colorimetric assays that measure cellular metabolic activity as an indicator of cell viability. mdpi.comxenometrix.ch

Crystal Violet (CV) Assay: This assay stains the DNA of adherent cells, providing a measure of cell number and viability. mdpi.com

CellTiter-Glo (CTG) Luminescence Assay: This assay quantifies ATP levels, which correlate with the number of metabolically active cells. nih.gov

While specific data on this compound's activity across a broad panel of cell lines is limited in the reviewed literature, its parent compound, lappaconitine, has been studied in specific cell types relevant to its analgesic activity, such as dorsal root ganglion (DRG) neurons. rsc.org Given this compound's known analgesic properties, investigations using neuronal cell lines would be a logical focus for future research. scribd.com

Table 2: Representative Cell Lines Used in Pharmacological Screening This table lists examples of cell lines commonly used to assess the general cytotoxicity and biological activity of novel compounds.

| Cell Line | Type | Origin | Common Application |

| MCF-7 | Cancer | Human Breast Adenocarcinoma | Anticancer activity, Hormone response mdpi.com |

| PC-3 | Cancer | Human Prostate Adenocarcinoma | Anticancer activity mdpi.com |

| HT-29 | Cancer | Human Colorectal Adenocarcinoma | Anticancer activity mdpi.comresearchgate.net |

| HepG2 | Cancer | Human Liver Hepatocellular Carcinoma | Anticancer activity, Hepatotoxicity mdpi.comresearchgate.net |

| HEK 293 | Normal (Immortalized) | Human Embryonic Kidney | General cytotoxicity, Target validation nih.gov |

| NIH/3T3 | Normal (Immortalized) | Mouse Embryonic Fibroblast | General cytotoxicity nih.govmdpi.com |

Biological signals are transmitted within a cell through complex intracellular signaling pathways. solubilityofthings.com These cascades of molecular interactions translate an external stimulus, such as a ligand binding to a receptor, into a specific cellular response, like altered gene expression or metabolic changes. fiveable.me Key pathways in pharmacology include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, which regulate cell growth and survival, and pathways involving second messengers like cAMP. solubilityofthings.comfiveable.me

The mechanisms of this compound are inferred from its parent compound, lappaconitine. Studies on allapinin, the hydrobromide salt of lappaconitine, revealed that it modulates the expression of genes encoding various ion channels, including multiple types of potassium (K⁺) and calcium (Ca²⁺) channels, as well as a sodium (Na⁺) channel. researchgate.net It also affects the gene for the vesicular acetylcholine (B1216132) transporter, implicating neurotransmitter systems in its mechanism. researchgate.net The analgesic effect of lappaconitine is linked to its ability to decrease the expression and sensitization of P2X₃ receptors, which are ATP-gated ion channels involved in nociceptive signaling. rsc.org Furthermore, network pharmacology studies on related lycoctonine-type alkaloids suggest that their anti-inflammatory mechanisms may be related to the MAPK signaling pathway. biocrick.com As a biologically active metabolite of lappaconitine, this compound likely exerts its effects through the modulation of these same ion channel functions and associated signaling pathways. rsc.org

Cellular Phenotype Analysis (e.g., cell proliferation, enzyme inhibition, antioxidant effects)

The biological activities of this compound (also known as N-deacetyllappaconitine) have been a subject of scientific investigation, revealing its potential influence on various cellular phenotypes. These studies, often in comparison with its parent compound, lappaconitine, have highlighted its effects on cell proliferation, enzyme inhibition, and antioxidant capacity.

Cell Proliferation

This compound has demonstrated notable anti-proliferative effects, particularly against cancer cell lines. While direct and extensive studies on this compound are somewhat limited, the activities of its precursor, lappaconitine, provide significant insights, given that this compound is a major metabolite and exhibits similar, if not more potent, biological effects. nih.gov

Lappaconitine has been shown to inhibit the proliferation of various cancer cells. For instance, it has been reported to inhibit the growth of lung cancer A549 cells and induce apoptosis. researcher.life The anti-tumor effects of lappaconitine and its derivatives have been observed across multiple cancer cell lines, with specific inhibitory concentrations (IC50) determined. nih.govajol.info In human colon cancer HT-29 cells, lappaconitine sulfate (B86663) has been shown to suppress cell proliferation. rsc.org The anti-proliferative mechanism often involves the induction of cell cycle arrest and apoptosis. nih.govajol.info For example, lappaconitine sulfate was found to arrest A549 cells at the G0/G1 phase. ajol.info

Given that N-deacetylation of lappaconitine to this compound is a key metabolic step and that this metabolite is biologically active, it is plausible that this compound contributes significantly to the observed anti-proliferative effects. nih.gov

Interactive Data Table: Anti-proliferative Activity of Lappaconitine (a precursor to this compound) on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 7.58 | nih.gov |

| MCF-7/ADR | Adriamycin-resistant Breast Cancer | 7.02 | nih.gov |

| A549 | Lung Cancer | Not specified | researcher.life |

| HCT-116 | Colon Cancer | 174.2 µg/mL (48h) | ajol.info |

| HeLa | Cervical Cancer | Not specified | ajol.info |

Enzyme Inhibition

This compound's inhibitory effects on specific enzymes are a key aspect of its mechanism of action. A significant body of research has focused on its interaction with ion channels, which are crucial enzymes for cellular communication and excitability.

Specifically, N-deacetyllappaconitine has been shown to be an effective inhibitor of transmembrane currents of sodium (Na+) and potassium (K+) ions through their respective voltage-gated ion channels. nih.govresearchgate.net In experiments on isolated rat hippocampal neurons, this compound (as N-deacetyllappaconitine monochlorhydrate) was observed to increase the duration of both slow and fast depolarization phases and decrease the amplitude of the action potential. nih.govresearchgate.net This indicates a direct inhibitory effect on the function of these ion channels.

The parent compound, lappaconitine, is a known blocker of voltage-gated sodium channels (VSSCs), particularly the Nav1.7 subtype, with a reported IC50 value of 27.67 µM for the human channel. nih.govresearchgate.net This inhibition is voltage-dependent. researchgate.net Lappaconitine is also suggested to exert anti-inflammatory effects by potentially inhibiting enzymes like cyclooxygenase and lipoxygenase. researchgate.net Considering this compound is a more active metabolite, its enzyme inhibitory profile, especially concerning ion channels, is of significant interest. nih.gov

Interactive Data Table: Enzyme Inhibitory Activity of this compound and Lappaconitine

| Compound | Enzyme/Channel | Cell/System | IC50/Effect | Reference |

| N-deacetyllappaconitine | Voltage-gated Na+ and K+ channels | Isolated rat hippocampal neurons | Effective inhibition of transmembrane currents | nih.govresearchgate.net |

| Lappaconitine | Voltage-gated sodium channel 1.7 (Nav1.7) | Human embryonic kidney (HEK293) cells | 27.67 µM | researchgate.net |

| Lappaconitine | Cyclooxygenase/Lipoxygenase | - | Suggested inhibitory activity | researchgate.net |

Antioxidant Effects

Biophysical Interactions and Conformational Changes Induced by this compound

The biological activity of this compound is intrinsically linked to its biophysical interactions with macromolecular targets and the subsequent conformational changes it may induce.

Studies on the parent compound, lappaconitine, reveal that it interacts specifically with channel proteins rather than through non-specific membrane intercalation. researchgate.net This suggests a defined binding pocket on its target proteins. The inhibition of voltage-gated sodium channels by lappaconitine is a prime example of such a specific biophysical interaction. researchgate.net The binding of lappaconitine to the human heart sodium channel (hH1) has been characterized as an irreversible block. researchgate.net

The crystal structure of N-deacetyllappaconitine has been determined, providing precise information about its three-dimensional conformation. researcher.life In its crystalline form, the five-membered C and F rings of this compound adopt an envelope conformation. The stability of the molecule is supported by intramolecular N—H⋯O hydrogen bonds between the amino group and a carbonyl oxygen atom. researcher.life

Understanding the conformational dynamics of this compound is crucial. The conformation of related C18-diterpenoid alkaloids is known to be influenced by substituents and protonation states, which can affect the conformation of the A and D rings. rsc.org For instance, the presence of a hydroxyl group at C-1 can lead to a boat conformation of ring A, stabilized by an intramolecular hydrogen bond. rsc.org While specific studies on the conformational changes induced by this compound upon binding to a target are not extensively detailed, the inherent flexibility and defined structure of the molecule suggest that such changes are a likely component of its mechanism of action. The study of such biophysical interactions often involves techniques like fluorescence spectroscopy and molecular docking to understand the binding modes and conformational shifts.

Preclinical Pharmacological Activity Assessment in Animal Models

In Vivo Efficacy Studies in Established Animal Models

In vivo studies are fundamental for understanding the therapeutic efficacy and potential applications of a chemical compound in a living organism. youtube.comsafermedicines.org These studies for C18-diterpenoid alkaloids, the class to which Puberanidine belongs, have historically utilized various animal models to investigate a range of activities including analgesic, antiarrhythmic, anti-inflammatory, and antitumor effects. rsc.orgnih.gov

The selection of an appropriate animal model is critical for the preclinical evaluation of a drug candidate and must be tailored to the specific disease being studied. researchgate.net For assessing the activities of compounds like this compound, researchers employ established and validated models.

Analgesic Models : To test for pain-relieving effects, common models include the hot plate test, tail-flick test, and acetic acid-induced writhing test in rodents. researchgate.nettapchinghiencuuyhoc.vn These models measure responses to thermal, mechanical, or chemical pain stimuli.

Antiarrhythmic Models : Cardiac arrhythmias are often induced experimentally in animals like rats and mice to test the efficacy of potential antiarrhythmic agents. nih.gov A frequently used model is the aconitine-induced arrhythmia model in anesthetized rats, which allows for the evaluation of a compound's ability to prevent or terminate induced irregular heart rhythms. rsc.orgnih.gov Another model involves inducing irreversible cardiac fibrillation in alert mice to assess antifibrillatory action. rsc.orgnih.gov

Cancer Xenograft Models : To evaluate anticancer activity, human tumor cells are implanted into immunodeficient mice, a technique known as a xenograft. researchgate.netnih.gov These models, which can be ectopic (tumor cells implanted subcutaneously) or orthotopic (tumor cells implanted in the organ of origin), allow for the monitoring of tumor growth and the assessment of an agent's ability to inhibit it. researchgate.netnih.gov

Inflammation Models : Anti-inflammatory activity is often tested using models like carrageenan-induced paw edema in rats, where the reduction in swelling indicates an anti-inflammatory effect. bioline.org.brnih.gov

While the broader class of C18-diterpenoid alkaloids is known for its analgesic properties, specific in vivo data on the analgesic activity of this compound is not detailed in the reviewed literature. rsc.orgnih.gov The parent compound, Lappaconitine (B608462), has demonstrated significant analgesic effects in various rodent models, including writhing, tail-pinch, and hot plate tests. rsc.org These studies suggest that the mechanism of action involves the central nervous system. rsc.org However, dedicated studies evaluating the independent analgesic profile of this compound in these established models are not prominently available.

This compound has demonstrated significant antiarrhythmic properties in preclinical studies. In a large-scale screening of diterpenoid alkaloids, this compound (identified as N-deacetyllappaconitine) was evaluated in models of aconitine-induced arrhythmia in anesthetized rats and irreversible cardiac fibrillation in alert mice. rsc.orgnih.gov

The findings indicated that this compound possesses pronounced antiarrhythmic and antifibrillatory action. rsc.orgnih.gov It was shown to be highly effective, with an antiarrhythmic activity index (AAI), the ratio of the median lethal dose to the median effective dose (LD50/ED50), significantly superior to the control drug, novokainamid. rsc.orgnih.gov These studies highlight its potential as a potent antiarrhythmic agent, capable of preventing death in animals poisoned with a lethal dose of aconitine. rsc.orgnih.gov

| Compound | Animal Model | Antiarrhythmic Activity Index (AAI = LD50/ED50) | Comparison to Control (Novokainamid) |

|---|---|---|---|

| This compound (N-deacetyllappaconitine) | Aconitine-induced arrhythmia (Rats), Irreversible cardiac fibrillation (Mice) | 146 | Over 1000 times superior in antiarrhythmic activity; Over 50-fold superior in breadth of therapeutic action. rsc.orgnih.gov |

| Novokainamid (Control) | Aconitine-induced arrhythmia (Rats), Irreversible cardiac fibrillation (Mice) | Not Reported | Standard reference drug. rsc.orgnih.gov |

The general class of C18-diterpenoid alkaloids, to which this compound belongs, has been noted for potential anti-tumor activities. rsc.orgnih.gov However, specific research focusing on the efficacy of this compound in animal xenograft models is not described in the available scientific literature. researchgate.netnih.gov The evaluation of this compound in such models would be a necessary step to substantiate any potential anticancer claims.

There is no information available in the reviewed scientific literature regarding the evaluation of this compound for nootropic (cognitive-enhancing) activity in rodent models.

This compound has been investigated for other pharmacological effects, with some positive findings, particularly in the area of insecticidal activity.

Anti-inflammatory Activity : While plants containing C18-diterpenoid alkaloids are used traditionally for inflammatory conditions, specific studies detailing the anti-inflammatory effect of isolated this compound in animal models are lacking in the reviewed literature. nih.gov

Insecticidal Activity : this compound (as N-deacetyl lappaconitine) was included in a study evaluating the repellent activity of 29 natural diterpenoid alkaloids against the warehouse pest Tribolium castaneum. rsc.orgnih.gov This confirms that the compound has been assessed for insecticidal properties, an activity for which plants in the Delphineae tribe are known. rsc.org

Antifungal and Antimicrobial Activity : this compound has been identified as a constituent in plant extracts, such as from Morus alba (white mulberry), which have demonstrated antimicrobial properties. researchgate.netacs.org However, the studies evaluated the effects of the whole extract, and the specific contribution of this compound to the observed antimicrobial or antifungal activity has not been isolated and tested independently. researchgate.netscribd.com

| Activity | Finding | Source Reference |

|---|---|---|

| Anti-inflammatory | No specific animal model data available for this compound. | nih.gov |

| Insecticidal | Evaluated for repellent activity against Tribolium castaneum. | rsc.orgnih.gov |

| Antifungal | Present in plant extracts with antifungal properties, but its direct activity is not confirmed. | scribd.com |

| Antimicrobial | Identified in plant extracts showing antimicrobial effects, but its independent contribution is not determined. | researchgate.netacs.org |

Toxicological Research in In Vitro Models

In the early stages of drug development, in vitro toxicological studies are essential for evaluating the safety profile of new chemical entities. porsolt.com These studies provide initial data on a compound's potential to cause harm to cells and tissues, helping to identify potential liabilities before advancing to more complex and costly in vivo animal studies. nih.govwuxiapptec.com

Assessment of Cytotoxicity in Cellular Assays

The evaluation of cytotoxicity is a fundamental component of toxicological research, designed to determine the concentration at which a substance becomes toxic to living cells. mdpi.com Information regarding specific cytotoxicity assessments of this compound in cellular assays is not available in the provided search results. These assays typically involve exposing various cell lines, including both cancerous and non-cancerous types, to the compound of interest. mdpi.comnih.gov The viability of the cells is then measured to determine the compound's cytotoxic potential. mdpi.com

Pharmacokinetic Studies in Preclinical Animal Species

Pharmacokinetic (PK) studies are a critical part of preclinical development, investigating how an organism's body affects a drug. bcm.eduijrpc.com These studies, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are vital for understanding the journey of a drug candidate within a biological system. lifechemicals.comnih.gov Animal models are extensively used to predict a drug's behavior in humans. biotechfarm.co.ilnih.gov

Research on Absorption, Distribution, and Elimination Characteristics

The processes of absorption, distribution, and elimination determine the concentration and duration of a drug's presence at its site of action. srmist.edu.inresearchgate.net Absorption is the process by which a drug enters the bloodstream, distribution describes its dissemination throughout the body's fluids and tissues, and elimination is its removal from the body. nih.gov Specific research findings on the absorption, distribution, and elimination characteristics of this compound could not be located in the provided search results.

Comparative Pharmacokinetics Across Different Animal Models

Comparing the pharmacokinetics of a drug across different animal species is essential for extrapolating data to humans. rroij.com Factors such as metabolic rate, body size, and protein binding can vary significantly between species, influencing a drug's pharmacokinetic profile. rroij.comyoutube.com While comparative pharmacokinetic studies are crucial, for instance in comparing drug behavior in normal versus disease models nih.govnih.gov, no specific data on the comparative pharmacokinetics of this compound across different animal models were found in the search results.

Advanced Analytical and Spectroscopic Characterization of Puberanidine

High-Resolution Spectroscopic Techniques for Complete Structural Elucidation and Confirmation (e.g., NMR, HRMS, X-ray Crystallography)

The definitive identification and structural elucidation of complex natural products like Puberanidine rely on a combination of high-resolution spectroscopic methods. nih.govacs.org These techniques provide detailed information about the molecule's connectivity, stereochemistry, and exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the intricate structure of this compound. Both ¹H and ¹³C NMR are employed to identify the chemical environment of each proton and carbon atom in the molecule. researchgate.net Techniques such as DEPT, COSY, HSQC, and HMBC are used to establish the connectivity between atoms. researchgate.netresearchgate.net In one study, the structures of new norditerpenoid alkaloids were elucidated using these 2D NMR techniques, and previously published ¹³C NMR assignments for C-10 and C-13 in this compound and related alkaloids were revised based on new spectral evidence. nih.govtandfonline.com This highlights the critical role of multi-dimensional NMR in accurately assigning the complex spectra of these alkaloids.

| Technique | Application for this compound | Key Findings | References |

| ¹H and ¹³C NMR | Structural identification and confirmation. | Used to identify known alkaloids, including this compound, by comparing spectral data with authentic samples. | researchgate.net |

| 2D NMR (COSY, HMQC, HMBC) | Complete assignment of proton and carbon signals and establishment of molecular connectivity. | Enabled the revision of previous ¹³C NMR assignments for C-10 and C-13 of this compound. | nih.govtandfonline.com |

| HR-ESI-MS | Determination of elemental composition. | Confirmed the molecular formula of this compound as C₃₀H₄₂N₂O₇. | acs.orgmassbank.eu |

| LC-ESI-QQQ MS/MS | Structural fragmentation analysis. | Provides a characteristic fragmentation pattern for identification and confirmation. | massbank.eu |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provide highly accurate mass measurements, allowing for the deduction of the molecular formula. researchgate.net The formula for this compound has been established as C₃₀H₄₂N₂O₇. acs.orgmassbank.eu A public MassBank record details the MS2 spectrum of this compound obtained via Liquid Chromatography-Electrospray Ionization-Triple Quadrupole (LC-ESI-QQQ) mass spectrometry, which is invaluable for its identification in complex mixtures. massbank.eu

X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in its crystalline state. wikipedia.orglibretexts.org This technique provides precise coordinates of each atom, confirming the molecule's absolute configuration. researchgate.net While the crystal structure for the related alkaloid sinaconitine A was solved to confirm its structure in a study that also isolated this compound, specific X-ray crystallographic data for this compound itself is not detailed in the available literature. nih.govtandfonline.comnih.gov

Chromatographic Separation and Purification Method Development and Validation

The isolation of this compound from its natural sources and its separation from other closely related alkaloids requires sophisticated chromatographic techniques. researchgate.netmdpi.com